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Compound of Interest

Compound Name: 6-Cyclohexylpyridin-3-amine

CAS No.: 1159815-49-2

Cat. No.: B2401378

Get Quote

Executive Summary & Strategic Importance
6-Cyclohexylpyridin-3-amine (CAS: 344796-76-9) is a critical heterocyclic building block in

modern medicinal chemistry, particularly utilized in the development of STING (Stimulator of

Interferon Genes) agonists and various kinase inhibitors.

The synthesis of this scaffold presents a classic challenge in organic chemistry: installing a

bulky

alkyl group (cyclohexyl) onto an electron-deficient heteroaromatic ring (

pyridine). While direct cross-coupling (e.g., Suzuki-Miyaura using cyclohexylboronic acid) often
suffers from slow transmetallation and competing

-hydride elimination, the industry-standard protocol circumvents this via a "Coupling-Reduction"
strategy.

This guide details a robust, scalable two-step synthesis:

Suzuki-Miyaura Coupling of 6-halopyridin-3-amine with cyclohexenylboronic acid.
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Catalytic Hydrogenation to saturate the cyclohexyl ring.

Retrosynthetic Analysis
To design a reliable pathway, we disconnect the C(sp2)-C(sp3) bond. Direct formation is high-

risk; therefore, we introduce a degree of unsaturation (cyclohexenyl) to utilize robust

-

coupling chemistry.
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Figure 1: Retrosynthetic strategy leveraging the stability of sp2-sp2 cross-coupling followed by

saturation.

Experimental Protocol
Route: The "Alkene-Reduction" Strategy
This route is preferred over Negishi coupling for its functional group tolerance and avoidance of

pyrophoric zinc reagents.

Step 1: Synthesis of 6-(Cyclohex-1-en-1-yl)pyridin-3-amine
Reaction Type: Suzuki-Miyaura Cross-Coupling

Reagents & Materials:

Substrate: 6-Iodopyridin-3-amine (1.0 equiv) [Alternative: 6-Bromo analog, requires longer

reaction time]

Coupling Partner: Cyclohex-1-en-1-ylboronic acid (1.5 equiv)[1]

Catalyst: Pd(dppf)Cl₂ (0.05 – 0.1 equiv)
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Base:

(2.0 equiv) or

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Detailed Methodology:

Setup: Charge a round-bottom flask or microwave vial with 6-iodopyridin-3-amine,

cyclohexenylboronic acid, and base.

Degassing: Add the solvent mixture (Dioxane/

).[2] Sparge with Argon or Nitrogen for 15 minutes.[2] Critical Step: Oxygen removal is
essential to prevent homocoupling and catalyst deactivation.

Catalyst Addition: Add Pd(dppf)Cl₂ under a positive stream of inert gas. Seal the vessel

immediately.

Reaction: Heat to 100°C for 16 hours (thermal) or 120°C for 1 hour (microwave).

Workup: Cool to RT. Dilute with EtOAc and water.[1] Extract aqueous layer with EtOAc (3x).

Wash combined organics with brine, dry over

, and concentrate.

Purification: Flash column chromatography (Silica gel). Eluent: 0-50% EtOAc in Hexanes.

Expert Note: Aminopyridines can streak.[1] Add 1% Triethylamine (TEA) to the eluent to

sharpen peaks.

Step 2: Synthesis of 6-Cyclohexylpyridin-3-amine
Reaction Type: Heterogeneous Catalytic Hydrogenation[1]

Reagents & Materials:

Substrate: 6-(Cyclohex-1-en-1-yl)pyridin-3-amine

Catalyst: 10% Pd/C (0.1 – 0.2 equiv by weight)[3]
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Solvent: Methanol (MeOH) or Ethanol (EtOH)

Gas: Hydrogen (

) balloon (1 atm)

Detailed Methodology:

Safety Check: Ensure all ignition sources are removed. Pd/C is pyrophoric when dry.

Solvation: Dissolve the alkene intermediate in MeOH in a flask.

Catalyst Addition: Carefully add Pd/C (wetted with small amount of water or toluene is safer)

to the solution under nitrogen.

Hydrogenation: Purge the flask with

(vacuum/fill cycle x3). Stir vigorously under an

balloon at Room Temperature for 16 hours.

Monitoring: Monitor by LCMS for disappearance of the alkene (M+H ~175) and appearance

of the alkane (M+H ~177).

Workup: Filter the mixture through a pad of Celite to remove Pd/C. Wash the pad with

MeOH.

Caution: Do not let the filter cake dry out completely in air; keep wet with water/solvent

before disposal.

Isolation: Concentrate the filtrate under reduced pressure to yield the title compound.

Characterization & Data Analysis
Expected Analytical Data
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Technique Parameter Expected Result Interpretation

LC-MS ESI (+) m/z 177.1 [M+H]+

Confirms molecular

weight (MW: 176.26).

[1]

1H NMR Aromatic Region 8.0 (d, 1H), 6.9 (dd,

1H), 6.8 (d, 1H)

Characteristic 2,5-

substituted pyridine

pattern.

1H NMR Aliphatic Region 2.4 (m, 1H), 1.8-1.2

(m, 10H)

Cyclohexyl multiplet.

The methine proton

(CH-Py) typically

appears around 2.4-

2.6 ppm.

Appearance Physical State
Off-white to yellow

solid

Typical for

aminopyridines; color

darkens upon

oxidation.

Workflow Visualization

6-Iodopyridin-3-amine Suzuki Coupling
(Pd(dppf)Cl2, 100°C) Alkene Intermediate Hydrogenation

(Pd/C, H2, MeOH) 6-Cyclohexylpyridin-3-amine
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Figure 2: Step-by-step synthetic workflow.

Technical Insights & Troubleshooting (Expertise)
The "Boronic Acid" Trap
Novice chemists often attempt to couple cyclohexylboronic acid directly. This fails because

boronic acids undergo transmetallation very slowly compared to

-hydride elimination.
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Solution: Always use the alkenyl boronate (cyclohexenyl) or, if direct alkylation is mandatory,

switch to Minisci radical alkylation (though this often yields poor regioselectivity).

Catalyst Poisoning
The free amine (

) on the pyridine can coordinate to Palladium, potentially poisoning the catalyst.

Mitigation: If conversion is low in Step 1, consider protecting the amine as an acetamide

(NHAc) or Boc-carbamate (NHBoc) prior to coupling, then deprotecting later. However, with

highly active catalysts like Pd(dppf)Cl₂ or XPhos Pd G2, the free amine is usually tolerated.

Purification of Aminopyridines
Aminopyridines are basic and polar. They stick to the acidic silanols in silica gel, causing

"streaking" (broad tails) during chromatography.

Protocol: Pre-wash the silica column with 1%

in Hexanes, or use a mobile phase containing 1%

in MeOH/DCM (e.g., 90:9:1 DCM/MeOH/NH4OH).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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